![molecular formula C26H30N4 B12215749 5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12215749.png)
5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with tert-butyl, methyl, phenyl, and propan-2-yl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the preparation of a pyrazole derivative, followed by its condensation with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core. Subsequent substitution reactions introduce the tert-butyl, methyl, phenyl, and propan-2-yl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at reactive sites such as aromatic rings or aliphatic substituents. Common oxidizing agents include potassium permanganate (KMnO₄) under acidic conditions or hydrogen peroxide (H₂O₂) in neutral media. These reactions typically convert alkyl substituents (e.g., tert-butyl or propan-2-yl groups) into ketones or aldehydes, depending on the oxidation state. For example, oxidation of the propan-2-yl substituent at the N-position could yield a ketone derivative.
Reaction Type | Reagents | Conditions | Key Product |
---|---|---|---|
Oxidation of alkyl groups | KMnO₄, H₂O₂ | Acidic/neutral, heated | Ketones/aldehydes |
Reduction Reactions
Reduction of the compound is typically targeted at functional groups such as aromatic rings or carbonyl derivatives. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed. Reduction of the pyrazolo[1,5-a]pyrimidine core could lead to selective hydrogenation of double bonds, though this requires careful control to avoid ring fragmentation.
Reaction Type | Reagents | Conditions | Key Product |
---|---|---|---|
Reduction of carbonyls | NaBH₄, LiAlH₄ | Protic solvents (e.g., methanol) | Alcohols |
Substitution Reactions
The compound’s structure, particularly the pyrazolo[1,5-a]pyrimidine core, enables nucleophilic substitution at position 7. Chlorination using phosphorus oxychloride (POCl₃) followed by substitution with amines (e.g., 2-pyridinemethanamine) is a well-documented pathway . This method introduces diverse functional groups while retaining the core structure.
Example: Chlorination and Substitution
-
Chlorination : Reaction with POCl₃ converts the 7-amine group to a 7-chloride intermediate.
-
Substitution : Treatment with nucleophiles (e.g., amines, morpholine) replaces the chloride, forming derivatives with varied biological activity .
Step | Reagents | Conditions | Product |
---|---|---|---|
Chlorination | POCl₃, TMAC | Heated, anhydrous | 7-Chloride intermediate |
Substitution | Nucleophile (e.g., morpholine) | K₂CO₃, DMF | 7-Substituted derivative |
Kinase Inhibition and Biological Activity
While not a chemical reaction per se, the compound’s interaction with biological targets (e.g., PI3Kδ kinase) is chemically significant. Studies indicate that pyrazolo[1,5-a]pyrimidines modulate kinase activity through hydrogen bonding and hydrophobic interactions with binding pockets . For example, derivatives with fluorophenyl or chlorophenyl substituents exhibit enhanced binding affinity due to electron-withdrawing effects .
Biological Target | Mechanism | Activity Outcome |
---|---|---|
PI3Kδ kinase | Competitive binding | Inhibition of immune cell signaling |
Comparative Reaction Analysis
The compound’s reactivity is influenced by its substituents. For instance:
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tert-Butyl group : Steric hindrance may slow reactions at adjacent positions.
-
Propan-2-yl substituent : Alkyl groups are more susceptible to oxidation than aromatic rings.
-
Pyrazolo[1,5-a]pyrimidine core : Electron-deficient due to conjugated nitrogen atoms, facilitating electrophilic substitution .
Stability and Reaction Optimization
Industrial production often requires optimizing reaction conditions to balance yield and purity. For example:
Scientific Research Applications
The compound 5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential applications in medicinal chemistry, particularly as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This article explores its scientific research applications, supported by data tables and case studies.
Selective PI3Kδ Inhibition
One of the primary applications of This compound is its role as a selective inhibitor of PI3Kδ. This enzyme is crucial in regulating immune cell functions and has been implicated in several disorders, including asthma and chronic obstructive pulmonary disease (COPD).
Case Study: Inhibition Potency
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited IC50 values in the low nanomolar range against PI3Kδ. For instance, CPL302253, a related compound, showed an IC50 of 2.8 nM, indicating strong inhibition potential . The selectivity profile for PI3Kδ over other isoforms was also favorable, making these compounds promising candidates for further development.
Anti-inflammatory Properties
Research has indicated that compounds within this class can modulate inflammatory pathways. The selective inhibition of PI3Kδ can lead to reduced activation of immune cells involved in inflammatory responses.
Data Table: Anti-inflammatory Activity
Compound | IC50 (nM) | Selectivity (PI3Kδ/PI3Kα) |
---|---|---|
CPL302253 | 2.8 | 79 |
CPL302415 | 18 | 1415 |
This table summarizes the inhibitory potency and selectivity of selected pyrazolo[1,5-a]pyrimidine derivatives against PI3K isoforms.
Potential in Cancer Therapy
The modulation of PI3Kδ signaling pathways has implications for cancer therapy as well. By inhibiting this pathway, it may be possible to alter tumor microenvironments and enhance the efficacy of existing treatments.
Case Study: Cancer Cell Line Studies
In vitro studies on various cancer cell lines have shown that pyrazolo[1,5-a]pyrimidine derivatives can induce apoptosis and inhibit proliferation. For example, compounds with modifications at the C(7) position demonstrated enhanced anti-cancer activity compared to their unmodified counterparts .
Neuroprotective Effects
Emerging research suggests that pyrazolo[1,5-a]pyrimidines may also exhibit neuroprotective effects through their action on glutamate receptors. This could have implications for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazine: A related compound with a different ring structure but similar chemical properties.
Uniqueness
5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, distinguishing it from other similar compounds.
Biological Activity
5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising structure for developing compounds with anticancer and antimicrobial properties. The mechanisms of action typically involve:
- Inhibition of Kinases : Many derivatives of pyrazolo[1,5-a]pyrimidines have been shown to inhibit various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Antimicrobial Activity : Some studies have indicated that compounds within this class exhibit activity against Mycobacterium tuberculosis and other pathogens by disrupting critical cellular processes.
Anticancer Activity
Recent studies have demonstrated the potential of pyrazolo[1,5-a]pyrimidine derivatives to inhibit cancer cell growth. For instance, a library of synthesized compounds was screened for activity against the MDA-MB-231 human breast cancer cell line. The results indicated that certain derivatives showed significant antiproliferative effects with half-maximal effective concentration (EC50) values ranging from 12 μM to 100 μM depending on structural modifications (Table 1) .
Compound | EC50 (μM) | Cell Line |
---|---|---|
7j | 12 | MDA-MB-231 |
7k | 20 | MDA-MB-231 |
9d | 15 | MDA-MB-231 |
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. In high-throughput screening assays, it was found that several analogs exhibited promising activity against Mycobacterium tuberculosis with low cytotoxicity in macrophage models. The mechanism was distinct from traditional antibiotics targeting cell wall synthesis .
Case Studies
- Case Study on Anticancer Activity : A derivative similar to this compound was tested in vivo in mouse models. The results showed a marked reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
- Case Study on Antimicrobial Efficacy : In a study assessing the efficacy against Mycobacterium tuberculosis, compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold were shown to significantly reduce bacterial load in infected macrophages after 72 hours of treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted key modifications that enhance biological activity:
Q & A
Q. Basic: What are the established synthetic routes for 5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine?
Methodological Answer:
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like aminopyrazoles and β-ketoesters, followed by sequential functionalization. Key steps include:
- Core formation : Cyclization under acidic or thermal conditions (e.g., using POCl₃ or polyphosphoric acid) .
- Substituent introduction : The tert-butyl and phenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. The isopropylphenylamine moiety is attached through Buchwald-Hartwig amination .
- Optimization : Catalysts (e.g., Pd(II) acetate), solvents (2-methyltetrahydrofuran), and temperature control (100°C for 3 hours) improve yield and purity .
Q. Advanced: How can contradictory enzyme inhibition data for this compound be systematically resolved?
Methodological Answer:
Discrepancies in inhibition data may arise from assay conditions, structural variations, or target specificity. Resolve these by:
- Assay standardization : Control pH, temperature, and co-factor concentrations to minimize variability .
- Structural analysis : Compare substituent effects (e.g., tert-butyl vs. trifluoromethyl groups) on binding affinity using X-ray crystallography or molecular docking .
- Purity verification : Use HPLC and mass spectrometry to confirm compound integrity, as impurities can skew results .
Q. Basic: What spectroscopic and crystallographic methods validate the compound’s structure?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., tert-butyl at C5, phenyl at C3) via characteristic splitting patterns and chemical shifts .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 254.1 [M+H]⁺ observed in similar pyrazolopyrimidines) .
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., mean C–C bond length = 0.004 Å, R factor = 0.051) .
Q. Advanced: What strategies optimize reaction yields for introducing the N-[4-(propan-2-yl)phenyl] group?
Methodological Answer:
- Catalyst selection : Use Pd-based catalysts (e.g., Pd(II) acetate with ligand systems like Catalyst A™) for efficient C–N coupling .
- Solvent effects : Polar aprotic solvents (e.g., 2-methyltetrahydrofuran) enhance solubility and reaction kinetics .
- Temperature modulation : Heating to 100°C for 3 hours ensures complete amination while minimizing side reactions .
Q. Basic: How is the compound’s pharmacokinetic profile assessed in preclinical studies?
Methodological Answer:
- Lipophilicity measurement : Calculate logP values (e.g., using HPLC retention times) to predict membrane permeability .
- In vitro assays : Test metabolic stability in liver microsomes and plasma protein binding using ultrafiltration .
- Bioavailability screening : Oral administration in rodent models with LC-MS/MS quantification of plasma concentrations .
Q. Advanced: What computational approaches predict binding interactions with kinase targets?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model electron distribution and reactive sites .
- Molecular docking : Simulate interactions with ATP-binding pockets (e.g., in kinases) using AutoDock Vina or Schrödinger Suite .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical hydrogen bonds .
Q. Basic: What safety protocols are critical during handling and disposal?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .
- Waste management : Segregate organic waste and dispose via licensed biohazard contractors to prevent environmental contamination .
- Emergency response : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses for halogenated byproducts .
Q. Advanced: How can reaction pathways be redesigned to minimize toxic byproducts?
Methodological Answer:
- Green chemistry principles : Replace POCl₃ with biodegradable reagents (e.g., ionic liquids) for cyclization .
- Catalyst recycling : Implement heterogeneous catalysts (e.g., silica-supported Pd) to reduce heavy metal waste .
- Byproduct analysis : Use GC-MS to identify and suppress toxic intermediates (e.g., chlorinated derivatives) .
Properties
Molecular Formula |
C26H30N4 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-3-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C26H30N4/c1-17(2)19-12-14-21(15-13-19)27-23-16-22(26(4,5)6)28-25-24(18(3)29-30(23)25)20-10-8-7-9-11-20/h7-17,27H,1-6H3 |
InChI Key |
QKRBKXLZGADKHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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